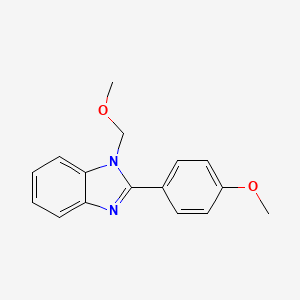![molecular formula C21H17N3O B5687732 N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzimidazole derivative that has shown promise in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, it has been evaluated for its potential as a modulator of ion channels and neurotransmitter receptors.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood. However, it is believed to act by modulating the activity of various cellular targets, including ion channels, receptors, and enzymes. It has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, as well as modulate the activity of GABA and glutamate receptors.
Biochemical and Physiological Effects:
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to modulate the activity of various neurotransmitters, including GABA and glutamate, and affect synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is its versatility in various fields of scientific research. It has been shown to have potential applications in medicinal chemistry, biochemistry, and pharmacology. Additionally, it has a relatively simple synthesis method and is commercially available. However, one of the limitations of using this compound in lab experiments is its potential toxicity and lack of selectivity for specific targets. Therefore, caution should be taken when using this compound in experiments, and appropriate controls should be included.
Direcciones Futuras
There are several future directions for research on N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in more detail and identify specific targets for modulation. Additionally, future research could focus on developing more selective analogs of this compound with reduced toxicity and improved efficacy.
Métodos De Síntesis
The synthesis of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 4-methylbenzylamine with 5-carboxylic acid-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-7-10-18(11-8-15)24-14-22-19-13-17(9-12-20(19)24)23-21(25)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCFKBQOGWKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5687690.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)
![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)
![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)